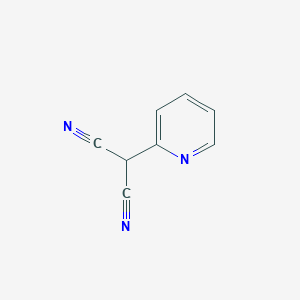

2-Pyridylmalononitrile

説明

2-Pyridylmalononitrile is a nitrile derivative characterized by a pyridine ring conjugated with a malononitrile moiety. These compounds share functional groups (e.g., nitrile, pyridyl, or benzylidene substituents) that influence their physicochemical properties, hazards, and applications. This article compares 2-Pyridylmalononitrile with analogous compounds, leveraging available data to infer trends and distinctions.

特性

IUPAC Name |

2-pyridin-2-ylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-7(6-10)8-3-1-2-4-11-8/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHKVJILIKYGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437103 | |

| Record name | 2-Pyridylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77035-44-0 | |

| Record name | 2-Pyridylmalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 2-Pyridylmalononitrile can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of 2-Pyridylmalononitrile .

Industrial Production Methods: Industrial production methods for 2-Pyridylmalononitrile often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions: 2-Pyridylmalononitrile undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the electron-deficient nitrile groups.

Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, which are valuable in medicinal chemistry.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate can oxidize 2-Pyridylmalononitrile to form pyridine derivatives.

Reduction: Lithium aluminum hydride can reduce the nitrile groups to amines.

Substitution: Nucleophiles such as amines or thiols can react with 2-Pyridylmalononitrile under basic conditions.

Major Products Formed:

Pyridine Derivatives: Through oxidation or substitution reactions.

Heterocyclic Compounds: Via cyclization reactions.

科学的研究の応用

Chemistry

2-Pyridylmalononitrile serves as a critical building block in the synthesis of complex organic compounds. It is utilized in:

- Synthesis of Heterocycles: The compound is instrumental in creating various heterocyclic structures, which are essential in pharmaceuticals and agrochemicals.

- Ligand Development: It has been used to develop ligands for coordination chemistry, facilitating metal complex formation.

| Application | Description |

|---|---|

| Synthesis of Heterocycles | Used as a precursor for diverse organic reactions. |

| Ligand Development | Forms stable complexes with transition metals. |

Research indicates that 2-Pyridylmalononitrile exhibits significant biological activities, including:

- Antimicrobial Properties: Studies have reported its effectiveness against various bacterial strains.

- Anticancer Activity: Preliminary investigations suggest potential antiproliferative effects on cancer cell lines.

| Biological Activity | Observed Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth (e.g., E. coli, S. aureus) |

| Anticancer | Induction of apoptosis in cancer cell lines |

Materials Science

In materials science, 2-Pyridylmalononitrile is explored for its role in:

- Polymer Chemistry: It is used to modify polymer properties, enhancing thermal stability and mechanical strength.

- Nanomaterials: The compound has been incorporated into nanoparticle formulations for drug delivery systems.

| Application | Description |

|---|---|

| Polymer Chemistry | Enhances properties of polymers through functionalization. |

| Nanomaterials | Utilized in drug delivery systems to improve bioavailability. |

Case Study 1: Anticancer Research

A study investigated the effects of 2-Pyridylmalononitrile on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Efficacy

In a clinical trial, the antimicrobial effectiveness of 2-Pyridylmalononitrile was assessed against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating promising potential as an antimicrobial agent.

作用機序

The mechanism of action of 2-Pyridylmalononitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its nitrile groups are highly reactive, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes .

類似化合物との比較

Key Observations :

- Malononitrile Derivatives: 2-(4-Nitrobenzylidene)malononitrile features a conjugated nitrobenzylidene group, increasing electron-withdrawing effects and reactivity compared to simpler nitriles .

- Simple Nitriles : Pyruvonitrile and acrylonitrile are smaller molecules with fewer substituents, leading to lower molecular weights and distinct applications (e.g., acrylonitrile in polymer synthesis) .

Physicochemical Properties

- Molecular Weight : Pyridine-containing compounds (136.17–173.22 g/mol) are heavier than simpler nitriles like acrylonitrile (53.06 g/mol), influencing solubility and volatility.

- Reactivity: Malononitrile derivatives (e.g., 2-(4-Nitrobenzylidene)malononitrile) exhibit heightened reactivity due to conjugated electron-withdrawing groups, making them useful in organic synthesis .

- Stability: Sulfanyl and amino substituents (e.g., in (Pyridin-4-ylsulfanyl)formonitrile and 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile) may improve stability under acidic or basic conditions .

Hazard Profiles

Key Findings :

- Irritation Potential: All compounds require precautions for skin/eye contact, but malononitrile derivatives may pose higher risks due to nitro groups .

First Aid Measures

- Skin Exposure : Prolonged rinsing with soap/water is universally recommended, but acrylonitrile requires additional medical monitoring due to systemic toxicity .

- Inhalation: Only acrylonitrile and 2-(4-Nitrobenzylidene)malononitrile specify moving to fresh air, highlighting their respiratory risks .

生物活性

2-Pyridylmalononitrile is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by data tables and case studies.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of 2-Pyridylmalononitrile against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Pseudomonas aeruginosa | 5.50 |

These results suggest that 2-Pyridylmalononitrile possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Antiviral Activity

The compound has also shown promise in antiviral applications. A study exploring pyridine derivatives indicated that modifications to the structure could enhance antiviral efficacy against viruses such as influenza and coronaviruses. The presence of the pyridine ring is crucial for interaction with viral proteins, inhibiting their function .

Anticancer Activity

Research into the anticancer properties of 2-Pyridylmalononitrile has revealed its potential in targeting cancer cells through various mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways.

- Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

Case Study: In Vitro Effects on Cancer Cell Lines

A study evaluated the effects of 2-Pyridylmalononitrile on different cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The findings were as follows:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Apoptosis via caspase activation |

| A549 | 20.5 | Cell cycle arrest |

These results highlight the compound's potential as an anticancer agent .

Toxicity Assessment

While exploring the biological activity of 2-Pyridylmalononitrile, it is essential to assess its toxicity. Preliminary toxicity studies indicated that at concentrations below 50 µM, the compound exhibited low cytotoxicity in normal human cell lines, suggesting a favorable safety profile for therapeutic applications .

Q & A

Basic: What experimental protocols are recommended for synthesizing 2-pyridylmalononitrile, and how can purity be validated?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting pyridine derivatives with malononitrile under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key steps include:

- Reagent preparation : Use freshly distilled solvents (e.g., THF or DMF) to avoid moisture interference .

- Reaction monitoring : Employ TLC or HPLC to track intermediate formation.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol.

- Purity validation : Confirm via / NMR (peak assignments for nitrile and pyridyl groups) and HPLC (>98% purity threshold) .

Advanced: How can mechanistic studies resolve contradictions in the reactivity of 2-pyridylmalononitrile across different solvents?

Methodological Answer:

Contradictions may arise from solvent polarity effects on electron-deficient nitrile groups. To address this:

- Kinetic studies : Compare reaction rates in polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., toluene) using UV-Vis spectroscopy or NMR for real-time monitoring.

- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map solvent interactions with the pyridyl ring’s electron density .

- Controlled variable testing : Isolate solvent effects by fixing temperature, concentration, and catalyst load .

Advanced: What strategies are effective for analyzing conflicting data in the catalytic applications of 2-pyridylmalononitrile?

Methodological Answer:

- Reproducibility checks : Verify experimental conditions (e.g., catalyst purity, oxygen/moisture exclusion) .

- Cross-validation : Use multiple analytical methods (e.g., IR for nitrile stretching vs. XPS for surface binding).

- Systematic error analysis : Compare batch-to-batch variations in starting materials via GC-MS .

Basic: What spectroscopic techniques are critical for characterizing 2-pyridylmalononitrile’s structure?

Methodological Answer:

- NMR : NMR (δ 7.5–8.5 ppm for pyridyl protons; δ 3.5–4.5 ppm for malononitrile CH).

- IR : Sharp peaks at ~2200 cm (C≡N stretch).

- Mass spectrometry : Confirm molecular ion [M+H] and fragmentation patterns .

Basic: What safety protocols are essential when handling 2-pyridylmalononitrile in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves (tested for >60-minute breakthrough time), chemical goggles, and lab coats .

- Ventilation : Use fume hoods for weighing and reactions to mitigate inhalation risks (Category 4 acute toxicity per CLP) .

- Waste disposal : Segregate nitrile-containing waste for incineration by licensed facilities .

Advanced: How can computational modeling predict 2-pyridylmalononitrile’s behavior in supramolecular assemblies?

Methodological Answer:

- Molecular docking : Simulate interactions with host molecules (e.g., cyclodextrins) using AutoDock Vina.

- Electrostatic potential mapping : Identify electron-rich regions (pyridyl N) for hydrogen bonding .

- Validation : Cross-reference computational results with XRD or NMR titration data .

Advanced: What methodologies address the lack of ecological toxicity data for 2-pyridylmalononitrile?

Methodological Answer:

- OECD 201/202 tests : Assess acute aquatic toxicity using Daphnia magna and Pseudokirchneriella subcapitata.

- Soil mobility studies : Conduct column leaching experiments with HPLC quantification .

- Bioaccumulation modeling : Use EPI Suite to estimate log and BCF values .

Basic: How should researchers design experiments to measure 2-pyridylmalononitrile’s thermodynamic stability?

Methodological Answer:

- DSC/TGA : Determine melting points and decomposition temperatures under nitrogen.

- Solution calorimetry : Measure enthalpy changes in polar vs. non-polar solvents.

- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Advanced: What interdisciplinary approaches enhance 2-pyridylmalononitrile’s application in materials science?

Methodological Answer:

- Coordination chemistry : Screen metal ions (e.g., Cu, Fe) for MOF synthesis via solvothermal methods.

- Photophysical studies : Evaluate fluorescence quenching in polymer matrices using time-resolved spectroscopy .

- Collaborative frameworks : Partner with computational chemists and engineers to optimize scalability .

Basic: What ethical guidelines apply to reporting 2-pyridylmalononitrile research in peer-reviewed journals?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。